molecular formula C21H23F2N5O B5414154 (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

Cat. No.: B5414154
M. Wt: 399.4 g/mol
InChI Key: ABRBJPZAPLWUTA-UHFFFAOYSA-N
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Description

WAY-326129 is a chemical compound with the molecular formula C21H23F2N5O and a molecular weight of 399.44 g/mol . It is known for its potential applications in scientific research, particularly in the fields of chemistry and biology. This compound is often used in laboratory settings for various experimental purposes.

Chemical Reactions Analysis

WAY-326129 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-326129 has a wide range of scientific research applications, including:

Mechanism of Action

WAY-326129 can be compared with other similar compounds, such as WAY-262611. Both compounds have similar molecular structures and properties, but they may differ in their specific applications and effects. WAY-262611, for example, is known to be a wingless β-Catenin agonist that increases bone formation rate . The uniqueness of WAY-326129 lies in its specific molecular interactions and the resulting effects on biological systems .

Biological Activity

The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone , often referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F2N4OC_{17}H_{20}F_2N_4O, with a molecular weight of approximately 331.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H20F2N4OC_{17}H_{20}F_2N_4O
Molecular Weight331.32 g/mol
CAS Number[Not specified]
SolubilityModerate (dependent on solvent)

Synthesis

The synthesis of the compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with difluoromethyl and p-tolyl groups.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications at the 7-position can enhance cytotoxicity against human cancer cells.

In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cell proliferation in cancer models. The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising anticancer properties .

The proposed mechanism for the antiproliferative activity involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, compounds like this one may act as inhibitors of kinases or other proteins essential for cell division and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly influenced by substituents on the core structure. The presence of electron-withdrawing groups such as difluoromethyl at position 7 has been correlated with increased potency. The p-tolyl moiety at position 5 also contributes to enhanced lipophilicity and improved membrane permeability .

Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
7DifluoromethylIncreases potency
5p-TolylEnhances lipophilicity
3Piperazine moietyModulates receptor binding

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated various derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing that modifications at positions 3 and 7 significantly affected growth inhibition .
  • Neuropharmacological Potential : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results indicated that these compounds could modulate adenosine receptors, presenting a potential therapeutic avenue .

Properties

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRBJPZAPLWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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